molecular formula C10H10ClN3O2 B6215808 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 2742659-49-8

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B6215808
CAS No.: 2742659-49-8
M. Wt: 239.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable α,β-unsaturated compound in the presence of a catalyst such as ethanol and heat . The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including cyclocondensation and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time optimization .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with a pyridine moiety enhances its potential as a versatile scaffold in drug design and development .

Properties

CAS No.

2742659-49-8

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.